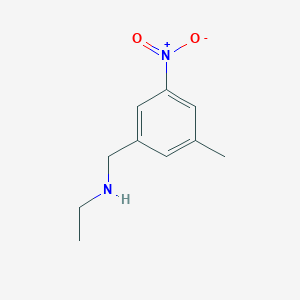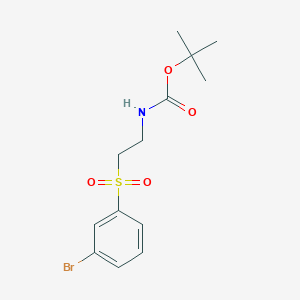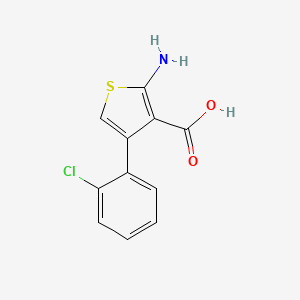![molecular formula C11H9BrN2O3 B12068664 3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂. It consists of a benzene ring substituted with a bromine atom and a pyrazole ring linked via an ether linkage. This compound belongs to the class of imidazole-containing molecules, which exhibit intriguing chemical and biological properties .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid. One common approach involves the reaction of 3-bromobenzoic acid with 1-methyl-1H-pyrazole in the presence of appropriate reagents. The detailed reaction conditions and mechanisms can vary, but this general strategy yields the desired compound.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Des Réactions Chimiques
Reactivity::
Substitution Reactions: The bromine atom in 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid makes it susceptible to nucleophilic substitution reactions.
Acid-Base Properties: Due to the presence of imidazole-like nitrogen atoms, it exhibits both acidic and basic properties.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Ether Formation: The ether linkage is typically formed using acid-catalyzed conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Major Products:: The primary product of the reactions described above is this compound itself.
Applications De Recherche Scientifique
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid finds applications in various fields:
Medicine: It may serve as a scaffold for drug development due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its interactions with biological targets are of interest.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, 3-bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can be compared with other imidazole-containing compounds in terms of reactivity, biological activity, and structural features.
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
3-bromo-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
Clé InChI |
MHHQZNXWURWRLD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)



![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)
